![molecular formula C22H16O6S B2464851 (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929372-84-9](/img/structure/B2464851.png)
(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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Description
(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBDOB and has been synthesized using different methods.
Scientific Research Applications
Photodynamic Therapy and Photophysical Properties
Photodynamic Therapy Applications : Zinc phthalocyanine substituted with benzenesulfonamide derivative groups, similar in structure to the compound , has shown potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic and Photophysicochemical Properties : Similar zinc(II) phthalocyanine compounds demonstrate favorable properties for photocatalytic applications. Their photophysical and photochemical properties have been extensively studied, highlighting their suitability for these applications (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Chemical Reactions
Synthesis of Pyran Derivatives : The reactivity of 3-oxo-2,3-dihydrobenzofuran with various compounds has been studied, leading to the synthesis of pyran derivatives. This indicates a versatile reactivity profile, which could be relevant for the design of novel compounds for various applications (Mérour & Cossais, 1991).
Antimicrobial Activity and Enzyme Inhibition : Derivatives of benzenesulfonamides, akin to the compound , have been synthesized and characterized. These compounds were screened for their antimicrobial activities and have shown inhibition activities on carbonic anhydrase enzymes, indicating potential biomedical applications (Alyar et al., 2018).
properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-26-16-9-7-15(8-10-16)13-21-22(23)19-12-11-17(14-20(19)27-21)28-29(24,25)18-5-3-2-4-6-18/h2-14H,1H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFXWBFKTZYFNO-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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